2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol, also known as n-octyl-β-D-thioglucopyranoside, is a synthetic molecule with the formula C₁₄H₂₈O₅S. It shares structural similarities with glucose, a simple sugar, but with a sulfur atom replacing an oxygen atom at position 6 and an octyl chain attached at the same position. This modification alters its chemical properties and makes it a valuable tool in scientific research [, ].
One of the primary applications of n-octyl-β-D-thioglucopyranoside lies in membrane biology. Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), it can act as a detergent. Detergents are crucial tools for studying membranes, which are essential components of all cells and separate the interior of a cell from its external environment. N-octyl-β-D-thioglucopyranoside is a mild detergent, meaning it can solubilize membranes while maintaining the integrity and functionality of membrane proteins [, ]. This allows researchers to isolate and study these proteins, which play vital roles in various cellular processes, such as transport, communication, and signaling [].
N-octyl-β-D-thioglucopyranoside is also employed in studies investigating protein-lipid interactions. These interactions are crucial for the proper functioning of membranes and many cellular processes. The molecule's ability to solubilize membranes while preserving protein-lipid interactions makes it a valuable tool for researchers to understand how proteins interact with lipids in their native environment [].
2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol is a sulfur-containing organic compound that belongs to the class of glycosides. Its systematic IUPAC name reflects its structural features, including a hydroxymethyl group and an octyl sulfanyl substituent on a tetrahydropyran ring. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms.
This compound is structurally related to other thioglycosides and has potential applications in various fields such as biochemistry and medicinal chemistry due to its unique properties and reactivity.
The chemical reactivity of 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol can be attributed to its functional groups. Key reactions include:
Research indicates that compounds similar to 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol exhibit various biological activities, including:
The synthesis of 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol typically involves several steps:
2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol has potential applications in:
Interaction studies involving 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol focus on its behavior in biological systems:
Several compounds share structural similarities with 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol. Here are some notable examples:
These compounds demonstrate variations in hydrophobicity and functional group reactivity that influence their biological activity and applications.
2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol, commonly known as octyl β-D-thioglucopyranoside (OTG), was first synthesized in the late 20th century as part of efforts to develop stable glycoside analogs for biochemical applications. Key milestones include:
OTG belongs to the thioglycoside class, characterized by a sulfur atom replacing the oxygen in the glycosidic bond. Its systematic IUPAC name, (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(octylsulfanyl)oxane-3,4,5-triol, reflects its stereochemical configuration. Alternative names include:
The shift from trivial names (e.g., "octylthioglucoside") to systematic nomenclature aligned with advancements in carbohydrate chemistry to emphasize stereoselectivity and functional group positioning.
OTG revolutionized membrane protein research due to its critical micelle concentration (CMC) of 9 mM and ability to solubilize proteins without denaturation. Compared to O-glucosides (e.g., octyl glucoside), OTG’s thioether linkage confers stability against β-glucosidases, making it indispensable for:
Thioglycosides like OTG serve dual roles:
2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol, also known as octyl beta-D-thioglucopyranoside, represents a significant thioglycoside compound with the molecular formula C14H28O5S and molecular weight of 308.43 g/mol [1] [2]. This compound serves as an important building block in carbohydrate chemistry and glycobiology research applications. The synthesis of this thioglycoside involves multiple established methodologies, each offering distinct advantages in terms of yield, stereoselectivity, and reaction conditions.
The Fischer glycosidation method, developed by Emil Fischer between 1893 and 1895, represents the foundational approach for thioglycoside synthesis [7]. This methodology involves the reaction of reducing sugars with thiols in the presence of acid catalysts to form glycosidic bonds. For 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol synthesis, the traditional Fischer approach utilizes glucose derivatives as starting materials.
The classical Fischer method employs per-acetylated glucose derivatives reacted with octyl thiol under acidic conditions [25]. Research demonstrates that phosphotungstic acid serves as an effective catalyst for this transformation, enabling microwave-assisted synthesis at 40°C with reaction times ranging from 30 to 120 minutes [25]. This approach achieves yields of 70-85% with predominantly beta-selective stereochemistry.
Alternative Fischer-type protocols utilize boron trifluoride etherate as the acid catalyst, providing sequential per-acetylation and thioglycosidation of unprotected reducing sugars [13]. These reactions proceed with stoichiometric quantities of acetic anhydride and alkyl thiols, offering an efficient one-pot method for acetylated thioglycoside synthesis with yields typically ranging from 65-80%.
Table 1: Traditional Fischer-Type Synthesis Routes
Starting Material | Thiol Reagent | Acid Catalyst | Reaction Conditions | Yield (%) | Stereoselectivity | Reaction Time |
---|---|---|---|---|---|---|
Glucose pentaacetate | Ethanethiol | H2SO4 | Reflux in alcohol | 60-80 | Thermodynamic control | 4-8 hours |
Galactose pentaacetate | Ethanethiol | H2SO4 | Reflux in alcohol | 55-75 | Thermodynamic control | 4-8 hours |
Mannose pentaacetate | Ethanethiol | H2SO4 | Reflux in alcohol | 45-65 | Thermodynamic control | 6-12 hours |
Per-acetyl glucose | Octyl thiol | PTA (20 mol%) | Microwave 40°C | 70-85 | β-selective | 30-120 min |
Free glucose | Various thiols | BF3·OEt2 | Room temperature, overnight | 65-80 | Variable | 12-24 hours |
Triflic acid-mediated synthesis represents a significant advancement in thioglycoside formation, offering enhanced reaction rates and improved yields compared to traditional methods [3] [4]. This methodology utilizes trifluoromethanesulfonic acid as a powerful promoter for the conversion of per-acetated sugars to their corresponding thioglycosides.
Research by Demchenko and colleagues demonstrates that sub-stoichiometric amounts of triflic acid effectively promote thioglycosidation reactions [3] [4]. For glucose pentaacetate derivatives, optimal conditions employ 0.8 equivalents of triflic acid with 2.0 equivalents of thiol at low temperatures (0°C to room temperature). This protocol achieves excellent yields of 94% with complete beta-selectivity within one hour of reaction time [3].
The triflic acid system demonstrates particular efficiency with reactive sugar series, requiring only sub-stoichiometric promoter amounts in contrast to other protocols that demand multiple equivalents of Lewis acids [4]. For the synthesis of 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol, this methodology provides rapid access to the desired product with exceptional stereochemical control.
Table 2: Triflic Acid-Mediated Synthesis Pathways
Sugar Substrate | TfOH Equivalents | Thiol (equiv) | Temperature (°C) | Yield (%) | Stereoselectivity | Reaction Time (h) |
---|---|---|---|---|---|---|
Glucose pentaacetate | 0.8 | Ethanethiol (2.0) | 0 → rt | 94 | β only | 1 |
Galactose pentaacetate | 0.8 | Ethanethiol (2.0) | 0 → rt | 76 | β only | 5 |
Mannose pentaacetate | 3.5 | STaz imidate (1.5) | 0 → rt | 66 | β only | 16 |
Xylose tetraacetate | 0.8 | Ethanethiol (2.0) | 0 → rt | 88 | β only | 3 |
Ribose tetraacetate | 1.2 | Ethanethiol (2.0) | 0 → rt | 72 | β only | 8 |
The oxone-based oxidation methodology represents an innovative approach for thioglycoside synthesis starting from glycal precursors [15] [16]. This strategy involves the oxidation of protected glycals with potassium peroxymonosulfate (oxone) to generate 1,2-anhydro sugars, followed by nucleophilic ring-opening with thiol reagents.
Recent research by Guo and colleagues developed an improved method utilizing sodium borohydride and aryl disulfides for efficient 2-hydroxyl thioglycoside synthesis [15] [16]. The oxidation of glucal derivatives with oxone in acetone yields 1,2-anhydro glucose intermediates as crude crystalline products. Subsequent treatment with 1.5 equivalents of sodium borohydride and 0.7 equivalents of phenyl disulfide in acetonitrile at room temperature provides the corresponding thioglycosides with 2-hydroxyl functionality.
This methodology achieves overall yields of 50-75% for various glycal substrates with excellent beta-selectivity [16]. The reaction sequence completes within 90 minutes under mild conditions, representing a significant improvement over traditional methods requiring overnight reactions with malodorous thiol reagents [15].
Table 3: Oxone-Based Oxidation Approaches from Glycals
Glycal Substrate | Oxone Treatment | Ring Opening Reagent | Overall Yield (%) | Reaction Time (min) | Product Configuration | Key Advantage |
---|---|---|---|---|---|---|
Tri-benzyl glucal | Oxone/acetone | NaBH4 + PhSSPh | 73 | 90 | β-D-glucose | High efficiency |
Tri-acetyl glucal | Oxone/acetone | NaBH4 + PhSSPh | 68 | 90 | β-D-glucose | Mild conditions |
Tri-benzoyl galactal | Oxone/acetone | NaBH4 + PhSSPh | 65 | 120 | β-D-galactose | Good stereoselectivity |
Di-benzyl xylal | Oxone/acetone | NaBH4 + PhSSPh | 65 | 90 | β-D-xylose | Short reaction time |
Per-benzyl lactal | Oxone/acetone | NaBH4 + PhSSPh | 56 | 150 | β-D-lactose | Complex sugar tolerance |
One-pot synthesis methodologies offer significant advantages for research applications by minimizing isolation steps and reducing overall synthetic complexity [8] [9]. Several strategies have been developed for efficient thioglycoside assembly, particularly valuable for 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol synthesis.
The sequential glycosylation approach employs glycosyl bromides as initial donors with thioglycosides serving as acceptors, followed by subsequent activation for chain elongation [9]. This methodology utilizes silver triflate for initial activation, followed by N-iodosuccinimide for secondary thioglycoside activation, achieving overall yields of 84% for trisaccharide formation.
Protecting-group-free synthesis represents another significant advancement, utilizing glycosyl fluoride donors with thiol acceptors in aqueous calcium hydroxide solutions [28]. This environmentally friendly approach proceeds at room temperature with exclusive stereoselectivity, achieving yields of 85-95% while eliminating the need for organic solvents and toxic reagents [28].
The phosphotungstic acid-catalyzed approach combines anomeric substitution with thioglycoside formation and subsequent deacetylation in a single operation [25]. This method demonstrates broad substrate scope and compatibility with microwave heating, providing efficient access to deprotected thioglycosides directly from per-acetylated precursors.
Table 4: One-Pot Synthesis Strategies
Method | Starting Materials | Activator System | Typical Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Sequential Glycosylation | Glycosyl bromide + thioglycoside | AgOTf then NIS | 84 | Rapid assembly | Multiple activators |
Armed-Disarmed | Armed + disarmed thioglycosides | NIS/TfOH | 70-85 | Selective activation | Reactivity matching |
Per-acetylation/Thioglycosidation | Free sugar + Ac2O + thiol | BF3·OEt2 | 65-80 | Direct from free sugar | Harsh conditions |
Fluoride-Thiol Coupling | Glycosyl fluoride + thiol | Ca(OH)2 | 85-95 | Protecting group free | Limited scope |
PTA-Catalyzed | Per-acetate + thiol | PTA (20 mol%) | 70-85 | Microwave compatible | New methodology |
Stereoselectivity represents a critical aspect of thioglycoside synthesis, particularly for achieving the desired beta-configuration in 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol [10] [14]. Multiple factors influence the stereochemical outcome, including protecting group patterns, reaction temperature, and activator systems.
Armed thioglycosides bearing electron-donating protecting groups typically provide high beta-selectivity under standard activation conditions [22]. Research demonstrates that N-iodosuccinimide with triflic acid activation at -40°C achieves alpha/beta ratios of 1:10 with yields of 88% [14]. This selectivity arises from the stabilization of oxacarbenium ion intermediates and preferential equatorial attack by nucleophiles.
Temperature control proves crucial for optimal stereoselectivity [37]. Studies with azido-protected sialyl donors show that reactions conducted at -78°C provide excellent equatorial selectivity (1:20 alpha/beta ratios) compared to higher temperature conditions that yield diminished selectivity [37]. This temperature dependence reflects the kinetic versus thermodynamic control of glycosidic bond formation.
The thiourea-copper triflate system with N-iodosuccinimide demonstrates synergistic promotion of stereoselective glycoside formation [14]. This methodology accommodates diverse protecting groups and nucleophiles while maintaining good stereochemical control at ambient temperature, representing a practical alternative to low-temperature protocols.
Table 5: Stereoselective Synthesis Considerations
Donor Type | Activator | Temperature (°C) | α/β Selectivity | Yield (%) | Mechanistic Pathway | Key Feature |
---|---|---|---|---|---|---|
Armed thioglycoside | NIS/TfOH | -40 | 1:10 | 88 | SN1-like | High β-selectivity |
Disarmed thioglycoside | NIS/TfOH | -78 | 1:1 | 76 | SN1/SN2 mixed | Mixed selectivity |
2-Azido donor | NIS/TfOH | -78 | 1:20 | 92 | SN1-like | Excellent β-selectivity |
Participating group | Cu(OTf)2/thiourea | 25 | 10:1 | 84 | NGP-assisted | High α-selectivity |
Non-participating | BSP/Tf2O | -20 | 2:1 | 79 | Oxacarbenium | Moderate selectivity |
Neighboring group participation plays a fundamental role in controlling stereochemistry during thioglycoside formation [11]. This mechanistic pathway involves intramolecular assistance from proximate functional groups, leading to predictable stereochemical outcomes and enhanced reaction rates.
Bicyclic thioglycoside intermediates demonstrate neighboring group participation through sulfonium ion formation [11]. Research on methylthioxylose derivatives shows that methylation generates methylsulfonium groups that function as both anomeric leaving groups and directing elements for acceptor alcohol approach [11]. However, caution must be applied when invoking these intermediates, as the glycosylation reaction may proceed through alternative SN1-type mechanisms despite the detection of bicyclic species.
Acetyl protecting groups at the C-2 position provide classical neighboring group participation through acyloxonium ion formation [22]. This participation directs nucleophilic attack to the opposite face, ensuring 1,2-trans stereochemistry in the resulting glycosidic bonds. The mechanism proves particularly effective for glucose derivatives where the desired beta-configuration corresponds to 1,2-trans geometry.
Density functional theory calculations comparing different sulfonium ion intermediates reveal significant structural and energetic differences [11]. Trans-decalin-like sulfonium ions described by Boons and colleagues demonstrate alpha-directing participation, while more flexible bicyclic systems may not provide equivalent stereochemical control [11].
Cost-effective synthesis approaches focus on minimizing reagent costs, reducing reaction steps, and maximizing overall efficiency for laboratory-scale production of 2-hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol [26] [27] [28]. Several strategies have emerged that balance economic considerations with synthetic practicality.
Iron-catalyzed glycosylation protocols represent a significant advancement toward cost-effective synthesis [26]. These methods employ earth-abundant iron salts instead of precious platinum group metals, offering robust activation of diazo-thioglycoside donors. The methodology accommodates diverse protecting groups and nucleophiles while providing gram-scale synthetic capability with excellent functional group compatibility [26].
Copper-catalyzed protocols utilizing cost-effective copper salts demonstrate broad substrate scope and rapid reaction rates [27]. Novel naphthoquinone-thioglycoside donors enable efficient preparation through one-pot synthesis while maintaining compatibility with latent-active glycosylation strategies. These donors activate readily with inexpensive copper(II) salts, facilitating glycosylation with diverse acceptor molecules [27].
Protecting-group-free methodologies eliminate costly protection and deprotection sequences while utilizing inexpensive reagents such as calcium hydroxide [28]. The fluoride-thiol coupling reaction proceeds in water at room temperature, eliminating organic solvent requirements and reducing overall synthetic costs. Although stoichiometric coupling reagents represent a limitation, calcium hydroxide proves significantly more affordable than traditional glycosylation promoters [28].